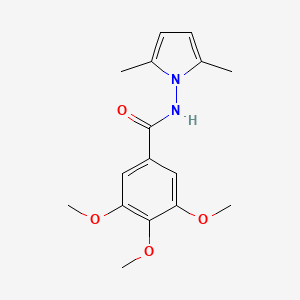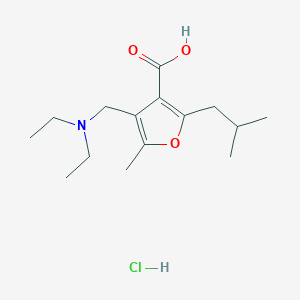![molecular formula C21H25ClN2O5S B4242921 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B4242921.png)
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Übersicht
Beschreibung
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidinylsulfonyl group, a chlorophenoxy group, and a methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable sulfonyl chloride in the presence of a base, such as pyridine, to form 2-chloro-4-(1-piperidinylsulfonyl)phenol.
Acylation Reaction: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group may play a crucial role in binding to active sites, while the phenoxy and methoxybenzyl groups contribute to the overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetamide Derivatives: Compounds like phenoxyacetamide and its derivatives (chalcone, indole, and quinoline) share structural similarities and are explored for their therapeutic potential.
Chlorophenoxy Compounds: Compounds such as 2-chloro-1-(3,4-dihydroxyphenyl)ethanone exhibit similar chemical reactivity and are used in various chemical syntheses.
Uniqueness
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-17-7-5-16(6-8-17)14-23-21(25)15-29-20-10-9-18(13-19(20)22)30(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLYEMBTRKWOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4242864.png)
![N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide](/img/structure/B4242873.png)
![Ethyl 4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B4242879.png)
![1-(4-Methoxyphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B4242888.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4242909.png)
![Ethyl {4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B4242915.png)
![4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride](/img/structure/B4242927.png)

![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4242938.png)


